N-methyl-bis-(chlorocarbonyl)-amine
Overview
Description
N-methyl-bis-(chlorocarbonyl)-amine is an organic compound characterized by the presence of two chlorocarbonyl groups attached to a nitrogen atom, which is also bonded to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-bis-(chlorocarbonyl)-amine can be synthesized through the reaction of phosgene with N-methylamine. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic gas. The general reaction is as follows:
Phosgene+N-methylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of specialized equipment to handle phosgene safely. The reaction is carried out in a closed system to prevent the release of toxic gases. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-bis-(chlorocarbonyl)-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form N-methylamine and carbon dioxide.
Reduction: Reduction of the chlorocarbonyl groups can yield N-methylamine and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products can include N-methyl-carbamates, N-methyl-thiocarbamates, and N-methyl-ureas.
Hydrolysis: The primary products are N-methylamine and carbon dioxide.
Reduction: The main product is N-methylamine.
Scientific Research Applications
N-methyl-bis-(chlorocarbonyl)-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-bis-(chlorocarbonyl)-amine involves the reactivity of its chlorocarbonyl groups. These groups can react with nucleophiles, leading to the formation of various derivatives. The compound can also undergo hydrolysis and reduction, resulting in the release of N-methylamine and other products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
N,N’-Methylenebisacrylamide: Used as a crosslinking agent in polyacrylamides.
N-methyl-bis-(trifluoroacetamide): Used in gas chromatography for derivatization of analytes.
N-methyl-bis-(heptafluorobutyramide): Used as an acylation reagent in gas chromatography.
Uniqueness
N-methyl-bis-(chlorocarbonyl)-amine is unique due to its dual chlorocarbonyl groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of compounds, from pharmaceuticals to industrial chemicals.
Properties
IUPAC Name |
N-carbonochloridoyl-N-methylcarbamoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2NO2/c1-6(2(4)7)3(5)8/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLVKRFCNWGTIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297389 | |
Record name | N-Methylimidodicarbonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23197-35-5 | |
Record name | N-Methylimidodicarbonic dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23197-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylimidodicarbonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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